Thymidine-2-14C

Description

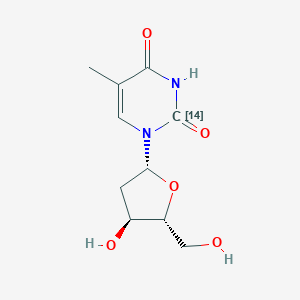

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(214C)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-HVNIONSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN([14C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926595 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl(2-~14~C)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13010-45-2 | |

| Record name | Thymidine-2-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl(2-~14~C)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Foundations of Thymidine 2 14c Applications

Cellular Uptake and Intracellular Metabolism of Thymidine-2-14C

The journey of this compound from the extracellular environment to its incorporation into DNA involves a series of well-defined steps, including transport across the cell membrane, enzymatic phosphorylation, and finally, its inclusion into the growing DNA strand.

Transport Mechanisms Across Cellular Membranes

The initial step in the utilization of exogenous this compound is its transport across the plasma membrane. Due to its hydrophilic nature, thymidine (B127349) cannot freely diffuse through the lipid bilayer. Instead, its entry into the cell is mediated by specific transport proteins. libretexts.org This process is a form of facilitated diffusion, where the movement of thymidine is driven by the concentration gradient between the extracellular and intracellular compartments. chaseterraceacademy.co.uk

Phosphorylation Pathways and Deoxyribonucleoside Triphosphate Pool Dynamics

Once inside the cell, this compound must be phosphorylated to become a substrate for DNA polymerase. This process involves the sequential addition of three phosphate (B84403) groups, converting thymidine into thymidine monophosphate (dTMP), then thymidine diphosphate (B83284) (dTDP), and finally thymidine triphosphate (dTTP). baseclick.eu The enzymes responsible for the initial phosphorylation step are thymidine kinases.

Thymidine Kinase 1 (TK1) is a key enzyme in the pyrimidine (B1678525) salvage pathway, which recycles nucleosides for DNA synthesis. divitum.comresearchgate.net TK1 is a cytosolic enzyme that catalyzes the transfer of a phosphate group from ATP to thymidine, forming dTMP. frontiersin.org The activity of TK1 is tightly regulated and is significantly elevated during the S phase of the cell cycle, the period when DNA replication occurs. divitum.com This cell cycle-dependent expression makes TK1 a crucial factor in the incorporation of this compound into the DNA of proliferating cells. divitum.comsnmjournals.org The resulting dTMP is then further phosphorylated by other kinases to form dTTP, which becomes part of the deoxyribonucleoside triphosphate (dNTP) pool available for DNA synthesis. divitum.com

Thymidine Kinase 2 (TK2) is another enzyme capable of phosphorylating thymidine. kuleuven.be Unlike TK1, TK2 is located in the mitochondria and its expression is not cell-cycle dependent. kuleuven.bewjgnet.com TK2 plays a critical role in providing dNTPs for the replication and maintenance of mitochondrial DNA (mtDNA). kuleuven.bemetabolicsupportuk.org While TK1 is the primary enzyme for phosphorylating thymidine for nuclear DNA synthesis in proliferating cells, TK2 is essential for mtDNA synthesis in both dividing and non-dividing cells. kuleuven.beresearchgate.net In resting cells, TK2 is the predominant kinase for thymidine phosphorylation. kuleuven.be Mutations in the gene encoding TK2 can lead to mitochondrial DNA depletion syndrome. metabolicsupportuk.orgwikipedia.org

Role of Thymidine Kinase 1

Direct Incorporation into Deoxyribonucleic Acid Strands

The final step in the metabolic pathway of this compound is its incorporation into the DNA strand. The newly synthesized this compound triphosphate (dTTP) joins the intracellular pool of dNTPs. During DNA replication, DNA polymerase enzymes select the appropriate dNTPs from this pool and add them to the growing DNA chain, following the template of the parent strand. baseclick.eu The incorporation of this compound into DNA is a direct measure of DNA synthesis and, by extension, cell proliferation. ontosight.airevvity.com Studies have demonstrated a direct correlation between the amount of 14C-radioactivity in cellular DNA and the rate of cell division. nih.govtandfonline.com

Radiometric Detection Techniques for this compound

The presence of the Carbon-14 (B1195169) isotope in this compound allows for its detection and quantification using radiometric techniques. Carbon-14 is a weak beta-emitter, and the detection of these beta particles is the basis for its measurement. radiocarbon.comselcia.com

Liquid Scintillation Counting (LSC) is the most common method for quantifying this compound. revvity.co.jp In this technique, the sample containing the radiolabeled DNA is mixed with a scintillation cocktail. The beta particles emitted by the 14C atoms excite the scintillator molecules, which in turn emit flashes of light (photons). revvity.co.jpradiocarbon.com These light flashes are detected by photomultiplier tubes in a liquid scintillation counter, and the number of flashes is proportional to the amount of radioactivity in the sample. igdtp.eucolumbia.edu This method is highly sensitive and provides accurate quantification of the incorporated this compound. selcia.comrevvity.co.jp

| Detection Technique | Principle | Key Features |

| Liquid Scintillation Counting (LSC) | Beta particles from 14C excite a scintillator, producing light flashes that are detected and counted. revvity.co.jpradiocarbon.com | High sensitivity, accurate quantification, requires sample to be in liquid form with a scintillation cocktail. selcia.comrevvity.co.jp |

| Autoradiography | Beta particles from 14C expose a photographic emulsion or a radiosensitive imaging plate, creating an image of the radioisotope's distribution. clinisciences.comnih.gov | Provides spatial information on the location of the radiolabeled compound within tissues or cells, can be quantitative with modern imaging systems. nih.govnih.gov |

Autoradiography is another powerful technique used to visualize the distribution of this compound within tissues or cells. clinisciences.com In this method, a tissue section or cell sample containing the radiolabeled compound is placed in contact with a photographic film or a specialized imaging plate. The beta particles emitted from the 14C decay expose the emulsion or plate, creating a latent image. clinisciences.comnih.gov After development, the resulting autoradiograph reveals the precise location of the incorporated this compound, providing valuable spatial information about cell proliferation. nih.gov Modern quantitative autoradiography systems can also provide accurate measurements of the radioactivity in specific regions of the sample. nih.gov

Autoradiography

Autoradiography is a technique used to visualize the distribution of a radioactive substance within a biological specimen. wordpress.com It relies on the principle that ionizing radiation emitted from a radiolabeled compound, such as this compound, can expose a photographic emulsion placed in close contact with the sample. wordpress.com

Principles of Beta Emission Detection in Biological Specimens

This compound contains the radioactive isotope carbon-14 (¹⁴C), which decays through the emission of a beta (β) particle. longdom.org When a biological specimen containing incorporated this compound is overlaid with a photographic emulsion, these emitted beta particles travel into the emulsion. wordpress.com The emulsion consists of silver halide crystals suspended in gelatin. wordpress.com

The energy from the beta particles excites the silver halide crystals, leading to the reduction of silver ions (Ag⁺) to metallic silver (Ag). wordpress.com This creates a latent image in the emulsion, corresponding to the locations of the radioactive thymidine within the specimen. After an exposure period, the emulsion is developed, and the metallic silver grains become visible as dark spots. wordpress.com These grains pinpoint the sites of DNA synthesis, as this compound is specifically incorporated into DNA during replication. ontosight.ai Carbon-14 is considered a favorable isotope for this purpose due to minimal loss of beta disintegrations from self-absorption and limited cross-fire effects, which can complicate the attribution of silver grains to individual cells. nih.gov

Quantitative Autoradiography at the Cellular Level

Autoradiography can be used not only to localize radioactivity but also to quantify the amount of radiolabeled substance in individual cells. nih.gov In quantitative autoradiography, the number of silver grains developed over a cell is proportional to the amount of this compound incorporated. By counting these grains, researchers can measure the rate of DNA synthesis. nih.gov

To achieve accurate quantification, radioactive standard sources are often processed and analyzed alongside the labeled cells. nih.gov The density of silver grains can be measured using automated microphotometry, which allows for on-line data processing by a computer. nih.gov This method enables the measurement of as little as 10⁻¹⁸ moles of a radiolabeled substance within a single cell. nih.gov Such precise measurements are crucial for cell kinetic studies, providing detailed information on the dynamics of cell proliferation in various tissues and conditions. nih.gov

Microscopic Resolution and Image Analysis

The resolution of autoradiography—the ability to precisely locate the source of radiation—is dependent on several factors, including the energy of the beta particle, the thickness of the specimen, and the thickness of the photographic emulsion. researchgate.net Carbon-14 emits beta particles with a moderate energy, which offers a balance between detection efficiency and resolution. nih.gov For higher resolution, thinner sections and emulsion layers are necessary. researchgate.net

Modern image analysis involves sophisticated microscopy and digital tools. Automated systems can scan autoradiographs and digitize the images. uni-muenchen.de Software can then identify and count the silver grains, measuring their area and density, and correlating these findings with specific cellular structures. uni-muenchen.de This automated analysis is more objective and significantly faster than manual grain counting. Advanced techniques, such as two-emulsion autoradiography, can be used for double-labeling experiments, for instance, to distinguish between cells labeled with ³H-thymidine and ¹⁴C-thymidine. uni-muenchen.de In such methods, two layers of emulsion with different grain sizes or sensitivities are used to differentiate the signals from the two isotopes.

Historical Development and Refinements of Autoradiographic Protocols

The concept of autoradiography dates back to 1867, when Niepce de St. Victor observed the blackening of silver chloride and iodide emulsions by uranium salts. wordpress.com The first biological application occurred in 1924, tracing the distribution of polonium. wordpress.com However, the technique's widespread use in biology began after World War II, with the availability of various radiolabeled compounds and the development of specialized nuclear photographic emulsions. wordpress.com

Early methods involved simply placing a sample against a photographic plate. A significant refinement was the development of liquid emulsion techniques, where the specimen is dipped into melted emulsion, creating a uniform and intimate contact. The stripping-film technique, introduced later, provided better control over emulsion thickness.

A key advancement for localizing soluble compounds like thymidine derivatives was the development of dry-emulsion autoradiography. biologists.combiologists.comnih.gov This prevents the loss of water-soluble radioactive molecules that could be washed away during standard aqueous processing steps. cloudfront.net Further refinements have focused on improving resolution for electron microscopy and developing more sophisticated quantitative analysis methods. researchgate.net

Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is a highly sensitive analytical technique used to quantify the amount of radioactivity in a sample. Unlike autoradiography, which provides spatial information, LSC measures the total radioactivity within a sample, providing a quantitative value expressed in counts per minute (CPM) or disintegrations per minute (DPM).

Sample Preparation for Scintillation Analysis

Proper sample preparation is critical for accurate LSC results. The goal is to create a homogeneous solution where the radioactive sample is in close contact with the scintillation cocktail.

Typical Sample Preparation Steps:

Cell Lysis and Macromolecule Precipitation: Cells that have been incubated with this compound are first harvested. To isolate the DNA into which the thymidine has been incorporated, the cells are lysed. A common method involves using a strong acid, such as trichloroacetic acid (TCA), which precipitates macromolecules like DNA and proteins while leaving smaller molecules, including unincorporated this compound, in the soluble fraction.

Washing: The precipitate containing the ¹⁴C-labeled DNA is washed to remove any remaining soluble, unincorporated radioactivity.

Solubilization: The DNA precipitate is then solubilized. This can be achieved using a strong base or a tissue solubilizer. It is crucial that the final sample is compatible with the scintillation cocktail.

Addition of Scintillation Cocktail: The solubilized sample is mixed with a liquid scintillation cocktail in a scintillation vial, typically made of glass or plastic to be optically transparent. The cocktail contains a solvent (often an aromatic hydrocarbon) and one or more fluors (scintillators). The energy from the beta particles emitted by the ¹⁴C is transferred to the solvent molecules and then to the fluor molecules, which in turn emit photons of light. researchgate.net

Counting: The vial is placed in a liquid scintillation counter. The instrument uses photomultiplier tubes (PMTs) to detect the light flashes (scintillations) and converts them into electrical pulses, which are then counted. researchgate.net

Factors such as chemiluminescence (light production from chemical reactions) and quenching (reduction in light output due to interfering substances) must be accounted for to ensure accurate quantification. researchgate.net

Integration with Cell Harvester Systems

Cell harvester systems are widely used in conjunction with Thymidine-2-¹⁴C to streamline cell proliferation and cytotoxicity assays. revvity.comorthopedicanalysis.com These assays are based on the principle that proliferating cells will incorporate radiolabeled thymidine into their newly synthesized DNA. thermofisher.comontosight.ai The amount of incorporated radioactivity is therefore a direct measure of the rate of cell division. thermofisher.com

The integration process typically involves the following steps:

Cell Culture and Labeling: Cells are cultured in multi-well plates (commonly 96-well) and treated with the substance being tested. orthopedicanalysis.comsigmaaldrich.com Thymidine-2-¹⁴C is then added to the culture medium. During incubation, cells undergoing DNA synthesis incorporate the labeled nucleoside. jove.com

Harvesting: After incubation, a cell harvester is used to aspirate the contents of the wells and transfer them onto a filter mat (often made of glass fiber). revvity.comorthopedicanalysis.comuochb.cz The system simultaneously washes the cells to remove unincorporated Thymidine-2-¹⁴C and other soluble components. uochb.cz The DNA, containing the incorporated ¹⁴C, is trapped on the filter mat. jove.com

Scintillation Counting: The filter mat, containing the radiolabeled DNA from each well, is then dried. asm.org Scintillation cocktail is added, and the mat is analyzed in a microplate scintillation counter, such as a MicroBeta counter. orthopedicanalysis.comuochb.cz These counters are designed to read the radioactivity from each spot on the 96-well filter mat, providing a high-throughput quantification of cell proliferation. uochb.czuochb.cz

This integration of cell harvesters with microplate scintillation counters offers significant advantages in speed and simplicity, allowing for the simultaneous processing of numerous samples. revvity.comuochb.cz For example, a lymphocyte transformation test (LTT) measures cell proliferation by the incorporation of radiolabeled thymidine, with the cells being collected onto membranes using a cell harvester before measurement via liquid scintillation. orthopedicanalysis.com

Applications for Bulk Sample Quantification

Thymidine-2-¹⁴C is a valuable tool for the quantitative analysis of DNA synthesis in bulk samples, which can range from cell cultures to tissue explants and even whole organisms. The fundamental principle remains the measurement of the incorporation of the radiolabel into DNA.

The technique is also applied to tissue samples . Human gingival explants have been cultured with Thymidine-2-¹⁴C to label and identify areas of epithelial cell proliferation. nih.gov In animal studies, after administration of the labeled compound, tissues or tumors can be excised, homogenized, and analyzed for ¹⁴C content to quantify cell division in vivo. nih.govresearchgate.net This provides critical information on tissue growth, regeneration, or the anti-proliferative effects of therapeutic agents.

Furthermore, Thymidine-2-¹⁴C can be used for the detection and quantification of microorganisms in bulk samples. The rationale is that bacteria or other microbes present in a sample will incorporate the labeled thymidine into their DNA during replication. By measuring the resulting radioactivity, one can infer the presence and level of microbial contamination. ontosight.ai

The quantification in these bulk samples often involves separating the DNA from other cellular components before counting. A common method is trichloroacetic acid (TCA) precipitation, which renders the large DNA molecules insoluble while smaller molecules like unincorporated nucleosides remain in solution. semanticscholar.orgsemanticscholar.org The precipitated, radiolabeled DNA is then collected and its radioactivity measured by liquid scintillation counting.

The following table summarizes findings from a study quantifying the loss of [¹⁴C]thymidine-labeled cells after transplantation, demonstrating a bulk quantification application.

Table 1: Quantification of [¹⁴C]thymidine in Muscle Tissue Samples This interactive table summarizes the radioactivity measured in muscle fragments under different conditions.

| Sample Condition | Measured Radioactivity (CPM/10⁶ cells) |

|---|---|

| Muscle fragments injected ex vivo | 3,763 ± 1,076 |

| Biopsies 1 hour post-CT in vivo | 3,324 ± 1,139 |

| Site grafted with dead cells (loss %) | 86.6 ± 7.4 |

Data sourced from a study on myogenic cell transplantation in non-human primates. researchgate.net

Advanced Methodologies Utilizing Thymidine 2 14c

Cell Cycle Kinetic Analysis with Thymidine-2-14C

The study of cell cycle kinetics involves measuring the duration of its distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). nih.gov this compound, often used in conjunction with other labeled nucleosides like ³H-thymidine, facilitates precise measurements of these phases through autoradiographic detection in cell populations. biologists.comuni-muenchen.demdpi.com

Pulse-chase experiments are a cornerstone of cell cycle analysis. This technique involves exposing cells to a brief "pulse" of a labeled compound, such as this compound, which is incorporated into newly synthesized DNA. The labeled cells are then "chased" by washing away the excess label and incubating them in a medium with an unlabeled version of the compound. By tracking the labeled cohort of cells over time, researchers can determine the duration of specific cell cycle phases. biologists.comuni-muenchen.de

The duration of the S-phase can be accurately determined using a double-labeling pulse-chase method, frequently employing both ³H-thymidine and ¹⁴C-thymidine. biologists.comcapes.gov.br In this approach, a cell population is first pulsed with one isotope (e.g., ³H-thymidine) and, after a defined interval, pulsed again with the second isotope (e.g., ¹⁴C-thymidine). uni-muenchen.de Cells that were in S-phase during both pulses will be labeled with both isotopes. However, cells that progressed out of S-phase and into the G2 phase during the interval between pulses will only be labeled with the first isotope. uni-muenchen.de

The duration of the S-phase (Ts) can be calculated from the ratio of cells labeled with only the first isotope to those labeled with the second. uni-muenchen.de Research on the interstitial cells of Hydra attenuata used this double-labeling technique to determine that the S-phase duration is between 9 and 13 hours, with an average of 11 hours. biologists.comuni-muenchen.de Similarly, a study on injured mouse lens epithelium found the S-phase to be 11–12 hours long. capes.gov.br

Table 1: S-Phase Duration in Different Cell Types Determined by Dual-Labeling with Thymidine (B127349) Isotopes

| Cell Type | Organism | S-Phase Duration (hours) | Method | Source(s) |

| Epithelial Cells | Hydra attenuata | 12 - 15 | ³H- and ¹⁴C-Thymidine Double-Labeling | uni-muenchen.de |

| Interstitial Cells | Hydra attenuata | 11 - 12 | ³H- and ¹⁴C-Thymidine Double-Labeling | biologists.com |

| Lens Epithelial Cells | Mouse | 11 - 12 | ³H- and ¹⁴C-Thymidine Double-Labeling | capes.gov.br |

Pulse-chase experiments are also instrumental in determining the lengths of the other cell cycle phases. The "method of labeled mitoses" is a classic application of this principle. uni-muenchen.de After a single pulse of radiolabeled thymidine, samples are taken at various time points to determine the percentage of mitotic cells that are labeled. The time it takes for the first labeled mitotic figures to appear corresponds to the minimum duration of the G2 phase. The shape of the resulting wave of labeled mitoses can be used to calculate the mean duration of G2, M, and S phases. uni-muenchen.de

Combining data from various labeling techniques provides a comprehensive picture of the cell cycle. For instance, in the epithelial cells of well-fed Hydra attenuata, the average cell cycle is approximately 3 days long, characterized by a very short G1 phase (0-1 hour), an S-phase of 12-15 hours, an M-phase of 1.5 hours, and a notably long and variable G2 phase lasting from 24 to 72 hours. uni-muenchen.de In contrast, the interstitial cells of the same organism exhibit different kinetics depending on their developmental state; while S-phase is consistently 11-12 hours and G1 is less than 1 hour, the G2 phase can range from 3-4 hours in rapidly dividing cells to over 22 hours in stem cell populations. biologists.comuni-muenchen.de

Table 2: Comparative Cell Cycle Phase Durations

| Cell Type | Organism | G1 (hours) | S (hours) | G2 (hours) | M (hours) | Total Cycle (hours) | Source(s) |

| Epithelial Cells | Hydra attenuata | ~0-1 | 12-15 | 24-72 | 1.5 | ~72 (average) | uni-muenchen.de |

| Interstitial Cells (rapidly dividing) | Hydra attenuata | <1 | 11-12 | 3-4 | ~1 | 16-17 | biologists.comuni-muenchen.de |

| Interstitial Cells (stem population) | Hydra attenuata | <1 | 11-12 | 4-22 | ~1 | 19-27 (average) | biologists.comuni-muenchen.de |

| Lens Epithelial Cells | Mouse | 38-44 (derived) | 11-12 | 1.5-2 | 4.2-5 | 55-61 | capes.gov.br |

In continuous labeling experiments, cells are exposed to a radiolabeled precursor like this compound for an extended period. uni-muenchen.de The labeling index—the fraction of labeled cells—is measured at different time points. As cells asynchronously enter and complete the S-phase, they incorporate the label. The time required for the labeling index to reach a plateau near 100% provides an estimate of the total cell cycle time (Tc) minus the duration of the S-phase (Ts) for the most rapidly dividing cells. biologists.com This method is particularly useful for determining the growth fraction (the proportion of actively proliferating cells in a population) and the maximum cell cycle duration within that population. uni-muenchen.deresearchgate.net In studies of Hydra, continuous labeling with ³H-thymidine showed that over 90% of epithelial cells are actively proliferating and that the maximum cell cycle time is about 85 hours, which aligns with results from pulse-chase experiments. uni-muenchen.de

Dual-labeling with two different thymidine analogues is a powerful method for dissecting cell cycle kinetics with high resolution. mdpi.comresearchgate.net The most established of these techniques involves the sequential administration of ³H-thymidine and ¹⁴C-thymidine. mdpi.comuni-muenchen.de As detailed for determining S-phase duration (Section 3.1.1.1), this method relies on distinguishing between cells labeled with one or both isotopes using techniques like two-emulsion layer autoradiography. uni-muenchen.deuni-muenchen.de

The principle is to create distinct cohorts of labeled cells within a single experiment. An initial pulse of ³H-thymidine labels all cells currently in S-phase. After a set time interval (Δt), a second pulse of ¹⁴C-thymidine is administered. biologists.comuni-muenchen.de

The analysis distinguishes two key populations:

Cells labeled only with ³H: These are cells that were in S-phase during the first pulse but had progressed into G2 by the time of the second pulse. uni-muenchen.de

Cells labeled with ¹⁴C (and usually also ³H): These are all cells that were in S-phase during the second pulse. uni-muenchen.de

The ratio of the number of cells labeled only with ³H to the number of cells labeled with ¹⁴C is directly proportional to the time interval between the pulses (Δt) and inversely proportional to the duration of the S-phase (Ts). uni-muenchen.de This relationship allows for a direct calculation of Ts from the slope of a plot of this ratio against Δt. biologists.comuni-muenchen.de This technique offers a robust and direct measurement of the S-phase, independent of the need for cell synchronization. biologists.comuni-muenchen.de

Dual-Labeling Techniques for Cell Cycle Studies

Concurrent Use with Tritiated Thymidine ([³H]-Thymidine)

The concurrent use of this compound and tritiated thymidine ([³H]-Thymidine) in double-labeling experiments represents a powerful method for detailed cell kinetic analysis. nih.govnih.gov This technique allows for the simultaneous tracking of two different cohorts of cells or molecules within the same biological system. The distinct energy spectra of the beta particles emitted by ¹⁴C (higher energy) and ³H (lower energy) enable their separate detection and quantification using methods like liquid scintillation counting or specialized autoradiography. semanticscholar.orgnih.gov

A key advantage of this dual-labeling approach is the ability to achieve high precision in determining the phases of the cell cycle. nih.gov For instance, by administering the two labels simultaneously or in a closely spaced sequence, researchers can differentiate cell populations with greater accuracy than with a single label. A specialized two-emulsion autoradiographic technique has been developed to permit a clear discrimination between cells labeled purely with ³H, purely with ¹⁴C, or with both isotopes. nih.gov This discrimination is crucial for accurately interpreting the results of cell kinetic studies. nih.gov For reliable distinction between the labels in autoradiography, a sufficiently high activity ratio of ³H- to ¹⁴C-thymidine is necessary. nih.gov

This methodology has been applied successfully in various research contexts, including the study of glial cell kinetics where mitotic figures are rare. nih.govnih.gov The double-labeling method provides robust cell kinetic parameters even in slowly proliferating cell populations. nih.govnih.gov

Sequential Labeling Schemes for Detailed Kinetic Measurements

For example, the passage of [³H]-TdR-labeled S phase cells through the subsequent S phase can be monitored by injecting ¹⁴C-TdR at various time points after the initial ³H-TdR administration. nih.gov This approach was used to determine an S-phase duration of approximately 10 hours and a cycle time of about 20 hours for glial cells in adult mice. nih.gov This method provides a significant improvement in the resolution of the percent labeled mitoses curve, a classical technique for cell cycle analysis. nih.gov

Furthermore, sequential double-labeling enables the study of cell population dynamics, such as the exchange of cells between proliferating (growth fraction) and non-proliferating (nongrowth fraction) compartments. nih.gov It has also proven invaluable for in vivo studies on the cell cycle phase-specific effects of cytotoxic drugs used in cancer chemotherapy, an application previously limited to in vitro experiments with synchronized cells. nih.govnih.gov

Quantitative Assessment of Deoxyribonucleic Acid Synthesis Rates

This compound is widely used for the quantitative assessment of DNA synthesis rates, providing a direct measure of proliferative activity in a cell population. ontosight.ainih.gov The amount of radiolabel incorporated into the acid-insoluble fraction of the cell, which primarily consists of DNA, is proportional to the rate of DNA synthesis. cytologicsbio.com

Measurement in Asynchronous Cell Populations

Studies have utilized the measurement of unstimulated this compound incorporation to assess the basal rate of DNA synthesis. nih.gov Research on human lymphocytes in vitro established a circadian rhythm of DNA synthesis, with distinct peaks and troughs over a 24-hour period, by measuring spontaneous incorporation of this compound. nih.gov This highlights the method's sensitivity in detecting physiological variations in DNA synthesis within a non-synchronized cell population. nih.gov

Table 1: Circadian Variation in DNA Synthesis in Healthy Men This table is representative of findings described in the text. nih.gov

| Time of Day | Relative Rate of DNA Synthesis (this compound Incorporation) |

|---|---|

| 10:00 AM | Peak |

| 4:00 PM | Depression |

| 11:00 PM | Peak |

| 4:00 AM | Depression |

Evaluation of Deoxyribonucleic Acid Replication Rates in vitro

In vitro assays using this compound are fundamental for determining DNA replication rates under controlled laboratory conditions. These assays typically involve pulse-labeling, where cells are incubated with the radiolabeled thymidine for a short period. asm.orgasm.org The rate of DNA synthesis is then calculated based on the amount of radioactivity incorporated into the DNA relative to the total amount of DNA or the number of cells. asm.org

For example, researchers have monitored DNA synthesis rates in Escherichia coli by pre-labeling cultures with [¹⁴C]thymine to quantify total DNA and then using short pulses of [³H]thymidine to measure the rate of new synthesis. asm.org A similar principle applies when using this compound. Another advanced technique measures the rate of replication fork movement by labeling cells briefly with a radiolabeled nucleoside followed by a chase with a dense analog like bromodeoxyuridine (BrdU). scispace.com The shift in DNA density, analyzed by centrifugation, allows for the calculation of the length of the newly synthesized DNA segment and thus the replication rate. scispace.com

Studies have also characterized the DNA polymerase activity in isolated nuclei by measuring the incorporation of labeled deoxyribonucleoside triphosphates, such as dTTP-2-¹⁴C, into the intact chromatin template. ox.ac.ukcapes.gov.br

Standardization of Incorporation Assays

Reproducibility and accuracy in measuring DNA synthesis require the standardization of incorporation assays. Key parameters that must be optimized and controlled include cell concentration, the concentration of radiolabeled thymidine, and the duration of incubation. nih.govnih.gov

One study focusing on human lymphocytes determined optimal conditions for spontaneous this compound incorporation to be a cell concentration of 1.0 x 10⁶ cells/ml, a ¹⁴C-Thymidine concentration of 0.4 mCi/tube, and an incubation period of 8 hours. nih.gov It was also noted that ensuring a precise number of cells in each sample was essential for achieving reproducible results. nih.gov Research in carrot suspension cultures highlighted that thymidine concentration is a critical factor, as degradative pathways can affect the availability of the precursor for DNA synthesis. nih.gov Increasing the thymidine concentration can help mitigate this issue and extend the period over which a linear rate of incorporation can be measured. nih.gov

For high-throughput applications, a semiautomated ¹⁴C-thymidine incorporation assay has been developed, which is useful for screening the effects of various compounds on cell proliferation. nih.gov However, it is important to note that such assays may not be suitable for evaluating metabolic inhibitors of DNA synthesis, as these can interfere directly with the precursor uptake and utilization pathway. nih.gov

Table 2: Optimal Conditions for Spontaneous Lymphocyte Blastogenesis Assay This table is based on data presented in the text for standardization. nih.gov

| Parameter | Optimal Value |

|---|---|

| Cell Concentration | 1.0 x 10⁶ cells/ml/tube |

| ¹⁴C-Thymidine Concentration | 0.4 mCi/tube |

| Duration of Incubation | 8 hours |

Investigations into Deoxyribonucleic Acid Repair Mechanisms

While this compound is primarily a marker for DNA synthesis, it is also utilized in studies of DNA repair. ontosight.aibaseclick.eu DNA repair mechanisms often involve the synthesis of new DNA patches to replace damaged segments, a process that can be detected by the incorporation of labeled thymidine. baseclick.eu

Research has shown that the use of agents to synchronize cells, such as excess thymidine, can itself induce DNA damage and subsequent repair. nih.gov In one study, the methylation of parental DNA strands was investigated following synchronization. The results indicated that repair methylation occurred on cytosine residues that were inserted during the repair process, leading to overmethylation of the repaired sections. nih.gov

Furthermore, investigations into the effects of DNA damaging agents use thymidine incorporation to distinguish between replicative DNA synthesis and unscheduled DNA synthesis (UDS), which is indicative of excision repair. Studies using thymidine analogs have revealed that the repair machinery itself can recognize certain analogs as damage. pnas.org For instance, the thymidine analog EdU has been found to be processed as a lesion by the nucleotide excision repair (NER) system in human cells. pnas.org This raises the possibility that the incorporation of certain analogs, followed by their recognition as damage, could initiate a futile cycle of excision and re-incorporation. pnas.org In studies with the alkylating agent BCNU, the presence of thymidine was found to enhance the uptake of the drug and the extent of DNA alkylation, although the subsequent dealkylative repair process was largely unaffected. aacrjournals.org

Unscheduled Deoxyribonucleic Acid Synthesis Detection

Unscheduled DNA Synthesis (UDS) is a key process that quantifies a cell's capacity for global genomic nucleotide excision repair (NER), a primary mechanism for correcting DNA damage. wikipedia.orgnih.govwikipedia.org The UDS assay measures DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle. wikipedia.org When DNA is damaged by physical or chemical agents, the NER pathway excises a short, single-stranded segment of DNA containing the lesion. wikipedia.orgwikipedia.org The subsequent resynthesis of this segment provides an opportunity to incorporate labeled precursors, such as this compound. wikipedia.orgwikipedia.org

The methodology for a UDS assay involves treating non-replicating or quiescent cells with a DNA-damaging agent. wikipedia.org To inhibit any residual normal (semiconservative) DNA replication, an inhibitor like hydroxyurea (B1673989) is often added. fishersci.se The cells are then incubated in a medium containing this compound. fishersci.ca The incorporation of the radiolabel into the DNA of these non-S-phase cells is directly proportional to the amount of DNA repair synthesis. wikipedia.orgwikipedia.org This incorporation can be measured using two primary techniques:

Autoradiography: Cells are fixed onto slides, coated with a photographic emulsion, and stored in the dark. The beta particles emitted by the 14C isotope expose the emulsion, creating silver grains directly over the nuclei where repair has occurred. The extent of UDS is quantified by counting these grains. wikipedia.orgwikipedia.org

Liquid Scintillation Counting: The DNA is extracted from the cells, and the amount of incorporated radioactivity is measured in a liquid scintillation counter, providing a quantitative measure of total repair synthesis in the cell population. wikipedia.org

A positive result in a UDS assay, indicated by a significant increase in this compound incorporation, demonstrates that the tested agent has caused DNA damage that is being actively repaired by the NER pathway. wikipedia.org

| Step | Procedure | Purpose |

|---|---|---|

| 1. Cell Culture | Culture primary cells or cell lines (e.g., hepatocytes, fibroblasts) until they reach a non-proliferative state (confluence). wikipedia.org | To ensure that measured DNA synthesis is due to repair (unscheduled) rather than replication (scheduled). |

| 2. Exposure to Genotoxin | Treat cells with the test chemical or physical agent (e.g., UV radiation). wikipedia.org | To induce DNA damage that will trigger the NER pathway. |

| 3. Inhibition of Replicative Synthesis | Add a DNA synthesis inhibitor, such as hydroxyurea, to the culture medium. fishersci.se | To block any residual S-phase DNA synthesis, ensuring that thymidine incorporation is primarily from repair. |

| 4. Radiolabeling | Incubate the treated cells in a medium containing this compound. fishersci.ca | To allow the incorporation of the radioactive tracer into the DNA strands during repair synthesis. |

| 5. Cell Processing | Wash, fix, and mount cells on microscope slides for autoradiography or lyse cells and extract DNA for liquid scintillation counting. wikipedia.org | To prepare the samples for quantification of incorporated radioactivity. |

| 6. Quantification | Count silver grains over nuclei (autoradiography) or measure disintegrations per minute (liquid scintillation). wikipedia.org | To determine the extent of DNA repair, which is proportional to the amount of incorporated this compound. |

Response to Deoxyribonucleic Acid Damaging Agents

This compound is instrumental in elucidating the cellular responses to a wide array of DNA damaging agents. By pre-labeling cellular DNA with this compound, researchers can track DNA integrity, degradation, and repair following exposure to genotoxic substances. wikipedia.orgfishersci.ca This approach allows for the study of various endpoints, including the induction of DNA repair, the formation of DNA strand breaks, and the kinetics of lesion removal.

Research has employed this compound to investigate the mechanisms of action for various compounds:

Neocarzinostatin (NCS): In studies on DNA double-strand break (DSB) repair, cells were pre-labeled with [2-14C]thymidine before exposure to the radiomimetic drug NCS. The rate of DSB rejoining was then monitored over time, providing insights into the efficiency of repair pathways in different cell types. fishersci.ca

Alkylating Agents: The effects of alkylating agents such as N-methyl-N-nitrosourea (MNU) and N-acetoxy-2-acetylaminofluorene (AAAF) on DNA have been studied by measuring the induction of replicative DNA synthesis in quiescent cells. thegoodscentscompany.com In other experiments, the impact of thymidine on DNA alkylation and repair by 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) was investigated using [chloroethyl-14C]BCNU to trace the adducts. wikipedia.org

Ionizing Radiation: Double-labeling methods, which can involve 14C-thymidine, have been used to measure the rate of DNA synthesis in cells after exposure to gamma rays, helping to characterize the phenomenon of radioresistant DNA synthesis. thegoodscentscompany.com

These studies highlight the versatility of this compound as a tracer for dissecting the complex cellular pathways that respond to genomic insults.

| DNA Damaging Agent | Experimental System | Key Finding Using 14C Label | Reference |

|---|---|---|---|

| Illudin S | Human fibroblast cell lines | Used [2-14C]thymidine to pre-label DNA for normalization in an assay measuring the recovery of RNA synthesis after drug exposure, revealing that illudin-induced lesions are processed by transcription-coupled repair. | fishersci.fi |

| N-methyl-N-nitrosourea (MNU) | Confluent normal human fibroblasts | Used [14C]thymidine to pre-label DNA and quantify the induction of semiconservative (replicative) DNA synthesis following damage. | thegoodscentscompany.com |

| Neocarzinostatin (NCS) | Mouse 3T3 fibroblasts | Cells were pre-labeled with [2-14C]thymidine to monitor the rate of DNA double-strand break rejoining after drug treatment via pulsed-field gel electrophoresis. | fishersci.ca |

| Gamma (γ)-rays | Normal lymphoblastoid cells | A double-labeling method with 14C-thymidine was used to measure the rate of DNA synthesis after exposure to varying doses of γ-rays to study radioresistant DNA synthesis. | thegoodscentscompany.com |

Applications of Thymidine 2 14c in Cellular and Molecular Biological Research

Cell Proliferation Studies Across Diverse Biological Systems

The foundational application of Thymidine-2-14C lies in its ability to quantify cell proliferation. By introducing the radiolabeled thymidine (B127349) to cells, researchers can measure the rate of its incorporation into newly synthesized DNA, which is directly proportional to the rate of cell division. ontosight.airevvity.com This technique is widely employed across a spectrum of biological systems to understand both normal physiological processes and the effects of various stimuli on cell growth. revvity.com

Assessment of Cell Division in Primary Cell Cultures and Cell Lines

In the realm of in vitro research, this compound is instrumental in assessing cell division in both primary cell cultures, which are derived directly from tissues, and established cell lines. This method allows for the quantitative analysis of cell proliferation under controlled experimental conditions. For instance, researchers can investigate the impact of growth factors, cytokines, or potential therapeutic agents on the proliferation of specific cell types. The amount of radioactivity incorporated into the cellular DNA provides a direct measure of the mitogenic or inhibitory effects of the tested compounds. ontosight.airevvity.com

A study on sugarcane cells in suspension culture demonstrated the use of [2-14C]thymidine to investigate its incorporation and degradation. nih.gov The findings revealed that while exogenous thymidine is used for DNA synthesis, it is also subject to degradation, a factor that must be considered in experimental design. nih.gov

Lymphocyte Proliferation and Activation Studies in Immunology

The study of lymphocyte proliferation is central to immunology, as it underpins the adaptive immune response. This compound has been a valuable tool in this field for measuring the proliferative response of lymphocytes to antigens or mitogens. When lymphocytes are activated, they undergo rapid cell division, a process that can be quantified by measuring the uptake of radiolabeled thymidine. This allows for the assessment of immune cell function and the identification of factors that modulate immune responses. For example, studies have utilized this method to demonstrate changes in lymphocyte metabolism and proliferation in various physiological and pathological states. revvity.combioscientifica.com

Stem Cell Proliferation and Differentiation Kinetics

Understanding the dynamics of stem cell proliferation and differentiation is crucial for developmental biology and regenerative medicine. This compound, often in conjunction with other labeling techniques, has been used to elucidate the cell cycle kinetics of stem cell populations. By tracking the incorporation of the radiolabel, researchers can determine the rate at which stem cells divide and the timing of their commitment to specific differentiation pathways. revvity.combiologists.com

For example, research on the interstitial cells of Hydra attenuata utilized both [3H]- and [14C]thymidine to determine the cell cycle parameters of these stem cells. biologists.comuni-muenchen.de This dual-labeling approach allowed for a detailed analysis of the lengths of the different phases of the cell cycle (G1, S, G2, and M), revealing that different subpopulations of interstitial cells have distinct proliferation kinetics related to their state of differentiation. biologists.comuni-muenchen.de Similarly, studies in fly hematopoiesis have used quantitative imaging to track both stemness and differentiation markers, revealing distinct kinetics of blood cell differentiation. elifesciences.org

Analysis of Cell Growth in Development and Regeneration Processes

This compound has been applied to study cell proliferation during organismal development and tissue regeneration. By administering the radiolabel at specific developmental stages or following an injury, researchers can identify regions of active cell division and quantify the rate of tissue growth or repair.

A study investigating cell proliferation in the inguinal adipose tissue of developing rats utilized [2-14C]thymidine to measure its incorporation into DNA at different postnatal ages. nih.gov The results indicated that the rate of DNA synthesis, and thus cell proliferation, was higher in younger animals, providing insights into the early development of adipose tissue. nih.gov The study also differentiated between the proliferation rates of adipocytes and stromal cells within the tissue. nih.gov

Microbiological Research Applications

Beyond its use in eukaryotic systems, this compound is also a valuable tool in microbiology for studying bacterial growth and DNA synthesis.

Detection and Quantification of Microbial Deoxyribonucleic Acid Synthesis

In microbiology, this compound is used to detect and quantify the synthesis of microbial DNA, providing a measure of bacterial production and growth. ontosight.ai This is particularly useful in environmental microbiology and in studies investigating the effects of antimicrobial agents.

Assessment of Bacterial Growth Rates and Metabolic Activity

The incorporation of radiolabeled thymidine, including this compound, is a widely used method to estimate bacterial growth rates and metabolic activity in diverse environments. frontiersin.orgnih.gov This technique is predicated on the principle that thymidine is incorporated into the DNA of actively dividing bacteria. asm.orgnih.gov

Studies have utilized this method to understand the factors limiting bacterial growth in different ecosystems. For instance, in agricultural and forest humus soils, the addition of carbon was found to significantly increase the rate of thymidine incorporation, indicating that carbon availability was the primary limiting factor for bacterial growth in these environments. nih.gov The method has also been employed to investigate the effects of temperature on bacterial growth, revealing optimal temperature ranges for bacterial community activity. oup.com For example, in one study, the optimal temperature for thymidine incorporation by soil bacterial communities was found to be between 25 and 30°C. oup.com

However, it is important to note that not all bacteria are capable of incorporating exogenous thymidine, which can be a limitation of this method. asm.orgnih.gov Some marine Pseudomonas strains, for instance, have been found to be unable to incorporate tritiated thymidine. asm.org Furthermore, the relationship between thymidine incorporation and bacterial secondary productivity can be influenced by various factors, such as nutrient availability. asm.orgnih.gov For example, phosphorus addition has been shown to stimulate thymidine incorporation more than it increases bacterial growth, leading to lower conversion factors. nih.gov

Below is a table summarizing findings from a study on the effect of nutrient additions on thymidine incorporation in different soil types.

| Soil Type | Nutrient Addition | Effect on Thymidine Incorporation | Limiting Factor |

| Agricultural Soil | Carbon (Glucose) | Significant Increase | Carbon |

| Agricultural Soil | Nitrogen | No Significant Effect | Not Limiting |

| Agricultural Soil | Phosphorus | No Significant Effect | Not Limiting |

| Forest Humus | Carbon (Glucose) | Significant Increase | Carbon |

| Forest Humus | Nitrogen | No Significant Effect | Not Limiting |

| Forest Humus | Phosphorus | No Significant Effect | Not Limiting |

Developmental Biology Investigations

Radiolabeled thymidine, including its 14C-labeled form, has been an invaluable tool in developmental biology for tracing cell lineages and understanding the dynamics of cell proliferation during embryonic development. nih.govjneurosci.org

Studies of Cell Kinetics in Embryonic Morphogenesis

Autoradiography following the administration of radiolabeled thymidine allows for the visualization of cells undergoing DNA synthesis at specific developmental stages. osu.edu This has been instrumental in mapping out the spatio-temporal patterns of cell division that drive the formation of tissues and organs. For example, studies in chick embryos have used this technique to examine the development of the esophagus and the spinal cord. osu.edunih.gov In the developing chick esophagus, the pattern of 3H-thymidine incorporation suggested that epithelial cells synthesize DNA at the basement membrane before moving to the surface to divide. osu.edu

Analysis of Proliferative Patterns in Organogenesis

The analysis of cell proliferation is crucial for understanding how organs develop and achieve their correct size and shape. plos.org this compound and other thymidine analogs are used to identify and quantify proliferating cells in developing organs. plos.orgbiologists.com For example, in studies of embryonic tracheal epithelium development, [3H]thymidine labeling was used to demonstrate that certain growth factors induce widespread cell proliferation. biologists.com This technique allows researchers to correlate specific signaling pathways with the proliferative events that are essential for organ formation.

The following table presents data from a study on cell proliferation in cultured embryonic tracheal epithelium, showing the labeling index in response to different culture conditions.

| Culture Condition | Labeling Index (%) |

| Basal Fibroblast Growth Medium (BFGM) | ~34% |

| BFGM without FGF1 and FGF7 | Significantly Less |

Molecular Biology Investigations

At the molecular level, this compound has been instrumental in elucidating the mechanisms of DNA replication and its organization within the nucleus.

Examination of Deoxyribonucleic Acid Replication Fork Dynamics

Pulse-chase experiments using radiolabeled thymidine are a classic method to study the movement and progression of DNA replication forks. nih.govbiorxiv.org Cells are briefly exposed to a "pulse" of this compound, which labels the DNA synthesized during that period. This is then followed by a "chase" with an excess of non-radioactive thymidine. By analyzing the distribution of the radiolabel at different times during the chase, researchers can track the movement of the replication fork along the DNA template. nih.gov This technique has been used to reveal fundamental aspects of DNA replication, such as the existence of Okazaki fragments in the lagging strand. nih.gov Studies have also used this approach to investigate how factors like the SOS response in bacteria can affect the speed of replication forks. oup.com

Analysis of Nuclear Matrix-Associated Deoxyribonucleic Acid Synthesis

The nuclear matrix is a scaffold-like structure within the nucleus that is thought to play a role in organizing nuclear processes, including DNA replication. nih.govoup.com Experiments involving the labeling of cells with this compound have provided evidence that newly synthesized DNA is transiently associated with the nuclear matrix. nih.govoup.comoup.com In these experiments, cells are pulse-labeled with radiolabeled thymidine, and then the nuclear matrix is isolated. The finding that the newly replicated, radiolabeled DNA is enriched in the matrix fraction suggests that DNA replication occurs at sites attached to this structure. nih.govoup.comoup.com Further pulse-chase experiments have shown that this association is dynamic, with the newly synthesized DNA detaching from the matrix as replication proceeds. oup.com

A study on Chinese hamster ovary (CHO) cells demonstrated the enrichment of newly synthesized DNA in the nuclear matrix. The table below summarizes the relative amounts of bulk and newly synthesized DNA associated with the nuclear matrix after DNase I digestion.

| DNase I Concentration (U/ml) | % Bulk DNA (14C) Associated with Matrix | % Newly Synthesized DNA (3H) Associated with Matrix |

| 0 | 100 | 100 |

| 5 | ~60 | ~80 |

| 10 | ~40 | ~70 |

| 20 | ~20 | ~60 |

| 40 | ~7 | ~50 |

This data indicates that a higher percentage of the newly synthesized DNA remains associated with the nuclear matrix at all concentrations of DNase I, supporting the model of matrix-associated DNA replication. nih.gov

Comparative Research and Methodological Considerations of Thymidine 2 14c

Comparative Analysis with Non-Radioactive Thymidine (B127349) Analogues

The quest for safer and more efficient methods to detect DNA synthesis has led to the development of several non-radioactive thymidine analogues. These compounds mimic thymidine and are incorporated into newly synthesized DNA but are detected through immunochemical or chemical reactions rather than radioactive decay.

Bromodeoxyuridine (BrdU) Labeling and Immunodetection

5-Bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic thymidine analogue where the methyl group at the fifth carbon of the pyrimidine (B1678525) ring is replaced by a bromine atom. nih.gov This substitution allows BrdU to be incorporated into the DNA of proliferating cells during the S phase of the cell cycle. nih.govwikipedia.org

The detection of incorporated BrdU is achieved through immunocytochemistry using specific monoclonal antibodies that recognize the BrdU-labeled DNA. nih.goveasychem.orgcenmed.com A critical step in this process is DNA denaturation, typically using acid or heat, which is necessary to expose the incorporated BrdU within the double-stranded DNA to the antibody. nih.govcenmed.comwikipedia.org While effective, this harsh treatment can disrupt cellular and DNA morphology and may impair subsequent co-staining procedures for other cellular antigens. cenmed.comwikipedia.org

Despite this limitation, BrdU labeling offers a significant advantage over radiolabeling by eliminating the need for radioactive materials. fishersci.fr In some direct comparisons, the immunocytochemical detection of BrdU has been found to be more sensitive than traditional [³H]-thymidine autoradiography, consistently identifying a larger number of proliferating cells. researchgate.net

Ethynyl Deoxyuridine (EdU) Labeling and Click Chemistry

A more recent innovation in cell proliferation assays is the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). fishersci.canih.gov In this thymidine analogue, the methyl group is replaced by a terminal alkyne group. uni-freiburg.debio-rad-antibodies.com This small modification allows for detection via a bio-orthogonal "click chemistry" reaction. uni-freiburg.decmdm.tw

The detection process involves a copper(I)-catalyzed cycloaddition reaction between the alkyne group of the incorporated EdU and a fluorescently labeled azide (B81097) probe. uni-freiburg.debio-rad-antibodies.comuni-freiburg.de A major advantage of the EdU method is that it does not require DNA denaturation. nih.govuni-freiburg.depnnl.gov The small size of the azide probe allows it to efficiently access the EdU within the intact DNA double helix with only mild cell permeabilization. uni-freiburg.decmdm.tw This preserves the structural integrity of the cell and its components, making it highly compatible with multiplexing, such as co-staining for other cellular markers with antibodies. uni-freiburg.degen.store The protocol for EdU detection is significantly faster and simpler than that for BrdU. nih.govciteab.com

Chloro- and Iododeoxyuridine (CldU and IdU) Labeling

5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU) are other halogenated thymidine analogues, structurally similar to BrdU. nih.govfishersci.dk Like BrdU, they are incorporated into DNA during the S phase and are detected using specific antibodies. pnnl.gov

The primary application of CldU and IdU is in dual-labeling experiments to analyze DNA replication dynamics over time. wikipedia.orgnih.gov By sequentially administering two different analogues, researchers can distinguish between cell populations that were synthesizing DNA at different time points. For example, cells can be pulsed first with IdU and then with CldU to track cell cycle progression, replication fork dynamics, or the stability of newly synthesized DNA. wikipedia.org A key methodological consideration is the potential for cross-reactivity between the antibodies used for detection. nih.gov For instance, some anti-BrdU antibodies also recognize CldU, necessitating careful selection of specific antibody clones for dual-labeling studies. nih.govwikipedia.org

Relative Sensitivities, Specificities, and Complementary Applications

The choice between Thymidine-2-14C and its non-radioactive analogues depends on the specific requirements of the experiment, including the need for sensitivity, specificity, and compatibility with other analytical methods.

| Method | Principle | Detection | Advantages | Disadvantages | Primary Application |

| This compound | Incorporation of radiolabeled thymidine | Autoradiography, Scintillation counting | Gold standard for quantitative analysis | Use of radioactivity, low resolution, time-consuming wikipedia.org | Quantitative DNA synthesis studies fishersci.fr |

| BrdU | Incorporation of thymidine analogue | Immunodetection with anti-BrdU antibodies | Non-radioactive, higher sensitivity than autoradiography researchgate.net | Requires harsh DNA denaturation, can affect antigenicity cenmed.comwikipedia.org | S-phase cell labeling in tissues and cultures wikipedia.org |

| EdU | Incorporation of thymidine analogue with an alkyne group | Click chemistry with a fluorescent azide | Non-radioactive, high sensitivity, fast protocol, preserves cell structure, ideal for multiplexing nih.govuni-freiburg.de | Can exhibit higher toxicity than BrdU in some long-term studies | High-resolution imaging, flow cytometry, high-throughput screening nih.govgen.store |

| CldU & IdU | Incorporation of halogenated thymidine analogues | Immunodetection with specific antibodies | Enable dual-pulse labeling for time-course studies | Can be less sensitive than BrdU, antibody cross-reactivity issues nih.gov | DNA replication kinetics, cell cycle length analysis wikipedia.org |

In terms of sensitivity, EdU is often considered superior due to the high efficiency and low background of the click reaction. nih.gov The sensitivity of BrdU detection can be variable and is highly dependent on the antibody and the effectiveness of the DNA denaturation step. Studies have shown that IdU and CldU may be less sensitive than BrdU when used at comparable concentrations.

The specificity of all these analogues is high for cells undergoing DNA synthesis (S phase). Their primary complementary application lies in multi-labeling strategies. The combination of CldU and IdU is a classic example of dual-pulse labeling. wikipedia.org The development of EdU has further expanded these possibilities, allowing for simplified dual-labeling protocols in combination with BrdU, provided that specific non-cross-reactive antibodies are used. nih.gov

Comparative Evaluation with Other Proliferation Markers

Beyond tracking DNA synthesis directly, cell proliferation can also be assessed by measuring the expression of proteins associated with the cell cycle.

Ki-67 Antigen Expression Analysis

The Ki-67 protein is a nuclear antigen that is strictly associated with cell proliferation. A key distinction between Ki-67 and thymidine analogues is the phase of the cell cycle they detect. While thymidine analogues are incorporated only during the S phase, the Ki-67 antigen is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent from quiescent cells in the G0 phase.

This fundamental difference means that Ki-67 labeling generally identifies a larger proportion of the cycling cell population than a pulse label with a thymidine analogue. For this reason, Ki-67 is often considered a marker of the "growth fraction" of a cell population.

| Feature | Thymidine Analogues (¹⁴C, BrdU, EdU, etc.) | Ki-67 Antigen |

| Marker Type | Exogenous label incorporated during DNA synthesis | Endogenous nuclear protein |

| Cell Cycle Phase Detected | S phase only | G1, S, G2, and M phases |

| Detection Method | Autoradiography, Immunohistochemistry, Click Chemistry | Immunohistochemistry, Immunofluorescence |

| Labeled Population | Cells actively synthesizing DNA during the labeling period | All cells not in a quiescent (G0) state |

| Information Provided | Rate of entry into S phase, cell cycle kinetics | Size of the proliferating cell population (growth fraction) |

Studies comparing the Ki-67 labeling index with the [³H]-thymidine labeling index in clinical samples have shown a significant but sometimes weak correlation. This suggests that while both are indicators of proliferative activity, they may capture different aspects of a tumor's biology and potentially identify cancers with different phenotypes. In some contexts, such as measuring lymphocyte proliferation, [³H]-thymidine incorporation has been reported to be more sensitive than Ki-67 staining. Ultimately, the use of thymidine analogues and Ki-67 staining can provide complementary information. Thymidine analogues offer a dynamic snapshot of cells entering S-phase, while Ki-67 provides a broader view of the total population of cells that are in the active cell cycle.

Proliferating Cell Nuclear Antigen (PCNA) Assessment

Proliferating Cell Nuclear Antigen (PCNA) is a crucial protein involved in DNA synthesis and repair. Its expression is closely linked to the cell cycle, with levels increasing during the late G1 phase, peaking in the S phase, and declining during the G2 and M phases. This dynamic expression makes PCNA a valuable intrinsic marker for identifying proliferating cells.

When comparing methodologies, studies have shown a strong correlation between the percentage of cells labeled with radiolabeled thymidine, such as [3H]thymidine or [14C]thymidine, and the percentage of cells staining positive for PCNA. researchgate.netnih.gov For instance, in studies of colorectal tissues, a highly significant correlation was observed between the [3H]thymidine labeling index (TLI) and the proportion of PCNA-positive nuclei. nih.gov This indicates that PCNA immunostaining can be a reliable method for mapping the proliferative compartment within a tissue. nih.gov

The choice between using this compound and PCNA assessment often depends on the specific research question. This compound provides a direct measure of DNA synthesis at a specific point in time, while PCNA offers a broader view of cells in the proliferative cycle. For example, in studies investigating the effects of certain treatments on cell proliferation, both methods have been used in parallel to provide a comprehensive analysis. researchgate.net In some experimental setups, cells are pre-labeled with [14C]thymidine to label total DNA, and then pulse-labeled with [3H]thymidine to measure the rate of new DNA synthesis, while also assessing chromatin-bound PCNA levels. uzh.ch

Flow Cytometric Approaches for Cell Cycle Profiling

Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of individual cells. When combined with this compound or other thymidine analogs, it provides a more detailed picture of cell cycle kinetics. biocompare.combitesizebio.comflowcytometry-embl.de

In a typical flow cytometry experiment for cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. biocompare.combitesizebio.comflowcytometry-embl.de This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content: G1/G0 cells have a 2n DNA content, G2/M cells have a 4n DNA content, and S-phase cells have an intermediate amount of DNA. bitesizebio.com

The incorporation of a thymidine analog like Bromodeoxyuridine (BrdU), a non-radioactive alternative to radiolabeled thymidine, allows for the specific identification of cells actively synthesizing DNA. bitesizebio.complos.org By using an antibody against BrdU in conjunction with a DNA content stain, a bivariate plot can be generated that clearly separates the G1, S, and G2/M populations. bitesizebio.com This method is more precise than relying on DNA content alone to delineate the S phase. biocompare.com

Thymidine itself can be used to synchronize cell populations for cell cycle studies. A "thymidine block" involves treating cells with a high concentration of thymidine, which inhibits DNA synthesis and causes cells to accumulate at the G1/S boundary. flowcytometry-embl.deresearchgate.nethimedialabs.com A double thymidine block can achieve a more synchronized population in the early S phase. flowcytometry-embl.deresearchgate.net Following the release from the block, cells proceed through the cell cycle in a synchronized manner, allowing for the study of phase-specific events. researchgate.netresearchgate.net The progression through the S phase after release can be monitored by measuring the incorporation of [14C]thymidine. researchgate.net

Methodological Limitations and Potential Interpretational Challenges

Endogenous Deoxyribonucleoside Triphosphate Pool Dilution Effects

A significant challenge in studies using exogenous this compound is the dilution of the radiolabel by the endogenous pool of deoxythymidine triphosphate (dTTP). ru.nl The specific activity of the incorporated radiolabel is dependent on the relative concentrations of the exogenous labeled thymidine and the endogenous unlabeled dTTP pool. Variations in the size of this endogenous pool between different cell types or under different experimental conditions can lead to misinterpretation of DNA synthesis rates. ru.nl

For example, if a treatment causes a decrease in the endogenous dTTP pool, the specific activity of incorporated this compound will increase, giving the appearance of an increased rate of DNA synthesis even if the actual rate has not changed. Conversely, an increase in the endogenous pool will dilute the radiolabel, leading to an underestimation of DNA synthesis. ru.nl This "pool effect" has been observed in irradiated cells, where breakdown products of DNA can dilute the radioactive thymidine. ru.nl

Researchers have noted that the inhibitory effect of radiation on thymidine incorporation can be dependent on the concentration of the exogenous labeled thymidine, suggesting a dilution effect by endogenous molecules. ru.nl To account for this, some studies measure the relative pool sizes by assessing the incorporation rate of labeled thymidine at various exogenous concentrations. Imbalances in deoxyribonucleoside triphosphate pools, which can be induced by high concentrations of thymidine, have also been shown to be mutagenic by decreasing the fidelity of DNA synthesis. nih.gov

Catabolism of this compound and Metabolite Influence

Once introduced into a biological system, this compound is subject to catabolism, which can influence the interpretation of experimental results. The primary catabolic pathway involves the degradation of thymidine to thymine (B56734) and then further to β-aminoisobutyric acid. oup.comnih.gov In some organisms, a significant portion of exogenously supplied thymidine is degraded rather than being incorporated into DNA. oup.com For instance, in sugarcane cells, exogenous thymidine is degraded to thymine, which is then rapidly catabolized. nih.gov

The label from [2-14C]thymidine can be lost as 14CO2 through this catabolic process. nih.gov This means that a portion of the administered radioactivity will not be available for incorporation into DNA, and its measurement in CO2 can provide an indication of the rate of catabolism. The metabolic fate of the labeled carbon can be complex. In the ciliate Tetrahymena pyriformis, radioactivity from [2,6-14C2]thymidine was recovered in respired CO2, but also in other cellular macromolecules besides DNA, such as monosaccharides, indicating the reutilization of its degradative products. nih.gov

The stability of the radiolabel is a key consideration. Studies have shown that [2-14C]thymidine undergoes rapid degradation when incubated in human blood, being cleaved into thymine. snmjournals.org This highlights the importance of understanding the metabolic stability of the tracer in the specific experimental system being studied.

Considerations for Deoxyribonucleic Acid Reutilization of Label

Following the breakdown of labeled DNA, the released [14C]thymidine or its metabolites can be reutilized by other cells for the synthesis of new DNA. This phenomenon, known as label reutilization, can complicate the interpretation of cell proliferation and turnover studies. semanticscholar.org If not accounted for, reutilization can lead to an overestimation of the number of newly synthesized cells and an underestimation of the rate of cell death.

The extent of reutilization can vary between different tissues and experimental conditions. For example, in immunological studies, differences in the reutilization of labeled thymidine in different lymph nodes could potentially affect the interpretation of cell trafficking experiments. semanticscholar.org

The catabolism of thymidine is directly linked to the potential for reutilization. The breakdown products of thymidine can be salvaged for the synthesis of not only DNA but also other macromolecules. nih.gov In Tetrahymena pyriformis, over half of the incorporated label from [2,6-14C2]thymidine was found in cellular macromolecules other than DNA after 12 hours, demonstrating significant reutilization of the label's degradation products. nih.gov This underscores the need for careful experimental design and interpretation when using this compound to trace cell fate and proliferation over longer periods.

Advancements and Future Directions in this compound Research

The use of radiolabeled nucleosides like this compound has been fundamental to our understanding of DNA replication and cell kinetics. nih.gov While newer, non-radioactive thymidine analogs such as BrdU, CldU, IdU, and EdU have become widely used, research involving 14C-labeled compounds continues to evolve, particularly with advancements in detection technology. nih.govmdpi.com

A significant advancement is the use of Accelerator Mass Spectrometry (AMS) for the detection of 14C. mdpi.com AMS offers unprecedented sensitivity, allowing for the detection of a single 14C-labeled cell among a million unlabeled cells. mdpi.com This has opened up new avenues for cell tracking studies. For example, cancer cell lines can be labeled in vitro with [14C]thymidine and then introduced into animal models to track their metastatic colonization of distant organs with very high sensitivity. mdpi.com

Another innovative application is the use of atmospheric 14C levels, resulting from nuclear bomb tests in the mid-20th century, as a natural label to retrospectively "birth date" cells in the human body. physiology.org By measuring the 14C content in the DNA of cells and comparing it to the known atmospheric 14C curve, researchers can determine when the cells were born, providing insights into cell turnover and regeneration in tissues like the heart. physiology.org

Integration with Advanced Imaging Techniques (e.g., Microfluorimetry)

While the primary detection method for ¹⁴C is based on its radioactive decay, typically measured by liquid scintillation counting or autoradiography, the data obtained from Thymidine-2-¹⁴C can be powerfully combined with advanced imaging techniques to provide a more comprehensive understanding of cellular processes.

A more direct integration involves comparing and contrasting data from radiolabeling with newer, non-radioactive thymidine analogues designed for fluorescence imaging. 5-ethynyl-2´-deoxyuridine (EdU) is a prominent example. wikipedia.org EdU is incorporated into DNA and detected via a highly specific "click chemistry" reaction with a fluorescent azide, enabling high-resolution imaging without the need for DNA denaturation required for BrdU antibody detection. wikipedia.org Comparing the proliferation patterns measured by Thymidine-2-¹⁴C with those visualized by EdU allows for a validation of these newer techniques and can reveal nuances in labeling efficiency and cell population dynamics.

Furthermore, advanced imaging modalities like Positron Emission Tomography (PET) have been explored using positron-emitting analogues of thymidine. Feasibility studies comparing the uptake of ³H-thymidine and ¹⁴C-2-deoxyglucose in tumor models have paved the way for using positron-labeled thymidine for in vivo tumor imaging, offering a macroscopic view of proliferation that complements the microscopic and population-level data from Thymidine-2-¹⁴C. wikipedia.orgwikidata.org

Development of Improved Measurement and Analysis Protocols

The accuracy and specificity of data derived from Thymidine-2-¹⁴C depend heavily on the protocols used for measurement and analysis. Significant advancements have been made to refine these methods, moving from simple incorporation measurements to more specific and quantitative analyses.

A critical improvement addresses the specificity of DNA labeling. Early methods using acid and base hydrolysis to separate DNA, RNA, and proteins were found to be insufficiently specific, as some protein extraction could occur with hot acid treatment, and the conditions for full DNA recovery varied between tissue types. To overcome this, an alternative protocol was developed that involves cell disruption followed by treatment with DNase, an enzyme that specifically digests DNA. This enzymatic approach provides a more accurate determination of thymidine incorporation specifically into DNA, with studies showing the DNA-incorporated fraction ranging from 10% to 83% in various aquatic environments.